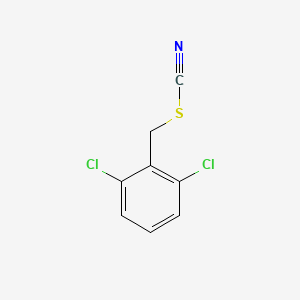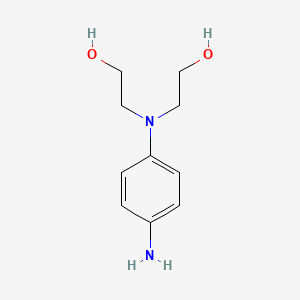
4,4'-Dimethyltriphenylamin
Übersicht
Beschreibung
4,4'-Dimethyltriphenylamine, also known as 4-methyl-N-(4-methylphenyl)-benzenamine, is an organic compound with the molecular formula C14H15N. This compound is characterized by the presence of a benzenamine core substituted with methyl groups and phenyl groups. It is commonly used in various chemical and industrial applications due to its unique properties.
Wissenschaftliche Forschungsanwendungen
4,4'-Dimethyltriphenylamine has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds and polymers.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4'-Dimethyltriphenylamine typically involves the reaction of 4-methylbenzenamine with 4-methylbenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a hydrogen source. The reaction conditions include a temperature range of 50-100°C and a pressure of 1-5 atm. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
In industrial settings, the production of 4,4'-Dimethyltriphenylamine is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The raw materials are fed into the reactor, and the product is continuously extracted and purified. This method is preferred for large-scale production due to its efficiency and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions
4,4'-Dimethyltriphenylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether at low temperatures.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Primary and secondary amines.
Substitution: Halogenated or nitrated derivatives.
Wirkmechanismus
The mechanism of action of 4,4'-Dimethyltriphenylamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit the activity of tyrosine kinases, leading to the disruption of cell signaling pathways involved in cell growth and proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzenamine, 4-methyl-N,N-bis(4-methylphenyl)-
- Benzenamine, 4-methyl-N-(phenylmethylene)-
- Benzenamine, 4-methyl-N-[(4’-methyl[1,1’-biphenyl]-4-yl)methylene]-
Uniqueness
4,4'-Dimethyltriphenylamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits different reactivity and stability, making it suitable for specific applications in research and industry .
Eigenschaften
IUPAC Name |
4-methyl-N-(4-methylphenyl)-N-phenylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N/c1-16-8-12-19(13-9-16)21(18-6-4-3-5-7-18)20-14-10-17(2)11-15-20/h3-15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWKKLBATUCJUHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5066611 | |
| Record name | Benzenamine, 4-methyl-N-(4-methylphenyl)-N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5066611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20440-95-3 | |
| Record name | 4-Methyl-N-(4-methylphenyl)-N-phenylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20440-95-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, 4-methyl-N-(4-methylphenyl)-N-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020440953 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, 4-methyl-N-(4-methylphenyl)-N-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenamine, 4-methyl-N-(4-methylphenyl)-N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5066611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-phenyl-N-(p-tolyl)-p-toluidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.823 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Q1: What are the primary applications of 4,4'-Dimethyltriphenylamine in materials science?
A1: 4,4'-Dimethyltriphenylamine is primarily investigated as a hole transport material (HTM) in organic electronic devices, particularly in perovskite solar cells (PSCs) []. Its structure allows for efficient hole mobility, contributing to charge transport within these devices.
Q2: How does the structure of 4,4'-Dimethyltriphenylamine influence its properties as a hole transport material?
A2: The triphenylamine core provides a delocalized electron system that facilitates hole transport. The methyl groups at the 4 and 4' positions on the phenyl rings can influence the electronic properties and potentially enhance solubility [, ].
Q3: Have any studies investigated modifying the structure of 4,4'-Dimethyltriphenylamine for improved performance in perovskite solar cells?
A3: Yes, researchers have explored attaching various peripheral groups to the phenothiazine core, including 4,4'-Dimethyltriphenylamine. For instance, one study compared the performance of three phenothiazine-based HTMs with different peripheral groups, including 4,4'-Dimethyltriphenylamine, N-ethylcarbazole, and 4,4-dimethoxytriphenylamine []. They found that the HTM with 4,4-dimethoxytriphenylamine exhibited the highest power conversion efficiency in PSCs, suggesting that peripheral groups significantly impact device performance.
Q4: What synthetic methods are commonly employed to produce 4,4'-Dimethyltriphenylamine?
A4: The Ullmann reaction is frequently used to synthesize 4,4'-Dimethyltriphenylamine []. This reaction involves coupling an aryl halide, such as p-iodotoluene, with an amine, like 4,4'-dimethyldiphenylamine, in the presence of a copper catalyst. Additionally, microwave-assisted synthesis has been explored as a potentially more efficient approach for this reaction [].
Q5: Are there any reported studies on the oxidative dimerization of 4,4'-Dimethyltriphenylamine?
A5: While the provided abstracts don't specifically mention 4,4'-Dimethyltriphenylamine undergoing oxidative dimerization, research shows that tungsten hexachloride (WCl6) can promote the C-C dimerization of triarylamines, including 4-bromotriphenylamine and 4,4'-dimethyltriphenylamine, resulting in the formation of dimerization products []. This finding suggests that similar reactions might be possible with 4,4'-Dimethyltriphenylamine under specific conditions.
Q6: What spectroscopic techniques are used to characterize 4,4'-Dimethyltriphenylamine?
A6: Researchers commonly employ techniques like 1H NMR, IR, and MS to confirm the structure and purity of synthesized 4,4'-Dimethyltriphenylamine [, ]. These methods provide valuable information about the compound's molecular structure, functional groups, and molecular weight.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














